2-(5-Chloropyridin-2-yl)propan-2-ol
Description
2-(5-Chloropyridin-2-yl)propan-2-ol is a pyridine derivative characterized by a chlorinated pyridine ring with a branched propan-2-ol substituent at the 2-position.
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUSRICDXKKSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479337 | |
| Record name | 2-(5-Chloropyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40472-78-4 | |
| Record name | 2-(5-Chloropyridin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)propan-2-ol typically involves the chlorination of pyridine derivatives followed by a series of organic reactions to introduce the propan-2-ol group. One common method involves the reaction of 5-chloropyridine with acetone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula and a molecular weight of 181.626 g/mol. It is a derivative of pyridine and is primarily utilized in scientific research and industrial applications.
Scientific Research Applications
This compound serves as a versatile building block in diverse scientific fields:
- Chemistry It is used for synthesizing more complex organic molecules.
- Biology It is used in studies involving enzyme inhibition and protein interactions.
- Industry It is used in the production of agrochemicals and other industrial chemicals.
This compound is of interest because of its potential biological activities, especially in medicinal chemistry and pharmacology. Research indicates that modifications to the structure of pyridine derivatives can enhance their biological activity. The presence of electron-withdrawing groups, such as chlorine, has been linked to increased potency against microbial and cancer targets. Current studies are focused on clarifying the precise molecular mechanisms and optimizing pharmacokinetic profiles for therapeutic uses.
Anticancer Activity
Pyridine derivatives have demonstrated efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. These compounds can induce apoptosis and cell cycle arrest, mediated through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | A549 | Apoptosis induction |
| Compound A | 15 | HeLa | ROS generation |
| Compound B | 30 | MCF7 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, including its activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting it could be a lead compound in developing new antimicrobial agents. Its mode of action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Klebsiella pneumoniae | TBD |
Case Studies
Several case studies have shown the efficacy of this compound in preclinical models.
- Case Study on Lung Cancer Treatment with this compound in A549 cells resulted in a dose-dependent decrease in cell viability, with significant apoptosis at higher concentrations.
- Antimicrobial Efficacy The compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential utility in treating infections caused by these pathogens.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
- Substituent Position: Moving the propanol group from the 2-position (as in the target compound) to the 3-position (e.g., 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol) alters hydrogen-bonding capacity and steric interactions with biological targets .
- Functional Group Additions: Methoxy or methoxymethyl groups (e.g., in indole-containing analogs) improve solubility and may enhance binding to adrenoceptors .
Pharmacological and Physicochemical Insights
- Electrophysiological Activity: Indole-pyridine hybrids, such as those in and , exhibit antiarrhythmic effects linked to α1-adrenoceptor antagonism.
- Synthetic Accessibility : The target compound’s simpler structure (vs. multi-substituted indole derivatives) may streamline synthesis, as seen in the 68–70% yields of related compounds .
- Thermodynamic Stability : Chlorine’s moderate electronegativity (vs. bromine or iodine) balances electronic effects and stability, making the compound a candidate for further derivatization .
Biological Activity
2-(5-Chloropyridin-2-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloropyridine with appropriate alkylating agents. Various methods have been explored to optimize yield and purity, focusing on green chemistry approaches to minimize environmental impact.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, mediated through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | A549 | Apoptosis induction |
| Compound A | 15 | HeLa | ROS generation |
| Compound B | 30 | MCF7 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Its activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli has been noted, suggesting its potential as a lead compound in the development of new antimicrobial agents. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Klebsiella pneumoniae | TBD |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models. For example:
- Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antimicrobial Efficacy : A recent investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential utility in treating infections caused by these pathogens.
Research Findings
Research has indicated that structural modifications can enhance the biological activity of pyridine derivatives. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased potency against cancer and microbial targets. Ongoing studies are focused on elucidating the precise molecular mechanisms and optimizing the pharmacokinetic profiles for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
